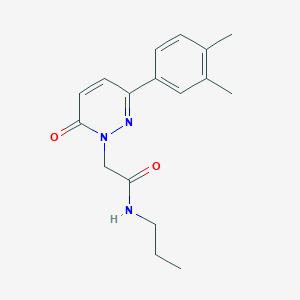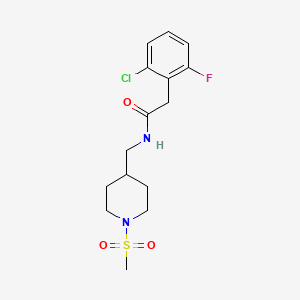![molecular formula C10H15N3O3 B2843566 Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228252-17-1](/img/structure/B2843566.png)
Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .
Synthesis Analysis
An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis
Bicyclo[2.1.1]hexane is a four-membered carbocycle with a bridging C(1)-C(3) bond . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Physical And Chemical Properties Analysis
These compounds are known for their structural novelty and favorable electronic, steric, and conformational features . Due to the small ring system rigidifying their carbon skeletons, they adopt well-defined three-dimensional orientations .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds structurally related to Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate often involves innovative synthetic routes that allow for the creation of complex molecules. For instance, the study on the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives explores their antimalarial activities. These derivatives were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate and evaluated for their in vitro activity against P. falciparum, demonstrating the pharmaceutical potential of such bicyclic compounds (Nongpanga Ningsanont et al., 2003).
Another example includes the double rearrangement in the pyrrolidine-1,2-oxide system leading to pentasubstituted pyrroles, indicating a method of transforming ethyl 6-oxa-2,2, 4,4-tetramethyl-1-azabicyclo[3,1,0]hexane-3-carboxylate into ethyl 1,2,4,5-tetramethyl-pyrrole-3-carboxylate. This showcases the chemical flexibility and the variety of reactions that bicyclic compounds can undergo, hinting at the diverse chemical space that this compound might participate in (A. Dehnel & J. Kanabus‐kaminska, 1987).
Potential Biological Activities
While direct studies on this compound are not found, the research on analogs and derivatives highlights a broad spectrum of biological activities ranging from antimicrobial to analgesic properties. For example, studies have synthesized and evaluated 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents, underlining the therapeutic potential of azabicyclo compounds in pain management (Joseph W. Epstein et al., 1981).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that 1,2-disubstituted bicyclo[211]hexanes, to which this compound belongs, are incorporated into the structure of various bio-active compounds .
Mode of Action
It’s known that these types of compounds are synthesized and characterized as saturated bioisosteres of the ortho-substituted benzene ring .
Biochemical Pathways
It’s known that 1,2-disubstituted bicyclo[211]hexanes have been incorporated into the structure of fungicides, indicating potential antifungal activity .
Result of Action
It’s known that the incorporation of the 1,2-disubstituted bicyclo[211]hexane core into the structure of fungicides resulted in high antifungal activity .
Action Environment
It’s known that these types of compounds can be synthesized using photochemistry, indicating that light could potentially influence their synthesis .
Eigenschaften
IUPAC Name |
ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-3-15-8(14)10-4-9(5-10,6-12-13-11)16-7(10)2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYDVDSUWDYBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2843484.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2843485.png)

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B2843490.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2843491.png)


![N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2843496.png)
![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)
![4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2843500.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)
![5-Chloro-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2843504.png)
